Differential Antiviral Potency: EC50 Against HSV-1 Thymidine Kinase vs. Clinical Standard Acyclovir
1-Propanone, 2,3-dibromo-1,3-diphenyl- demonstrates measurable but distinctly lower potency against HSV-1 thymidine kinase compared to the clinical antiviral acyclovir. In an enzyme inhibition assay, the target compound exhibited an EC50 of 5.30E+5 nM (530,000 nM) [1]. In contrast, acyclovir exhibits an IC50 of approximately 850 nM (0.85 µM) against HSV-1 in a comparable cell-based assay . This 600-fold difference in potency positions the target compound as a non-cytotoxic, low-potency comparator or a chemical probe for studying TK-dependent resistance mechanisms rather than a direct therapeutic agent.
| Evidence Dimension | Inhibitory activity against herpes simplex virus type 1 (HSV-1) thymidine kinase |
|---|---|
| Target Compound Data | EC50 = 5.30E+5 nM |
| Comparator Or Baseline | Acyclovir (standard antiviral) IC50 = 850 nM (0.85 µM) |
| Quantified Difference | Target compound is ~623-fold less potent than acyclovir |
| Conditions | Enzyme inhibition assay (HSV-1 TK VMW 1837 strain) for target; plaque-reduction assay in Vero cells for acyclovir |
Why This Matters
This quantitative differential allows researchers to select 1-Propanone, 2,3-dibromo-1,3-diphenyl- as a specific tool for studying the impact of TK inhibition at a sub-therapeutic threshold, or as a negative control in antiviral screening panels where acyclovir is used as a positive control.
- [1] BindingDB. (2025). BDBM50472270 (CHEMBL294794) Activity Data. BindingDB Entry. View Source
